molecular formula C8H15N3 B13834118 3-(Piperazin-1-yl)butanenitrile CAS No. 38405-84-4

3-(Piperazin-1-yl)butanenitrile

Cat. No.: B13834118
CAS No.: 38405-84-4
M. Wt: 153.22 g/mol
InChI Key: OCQNQSVWYZCNDL-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)butanenitrile is an organic compound that features a piperazine ring attached to a butanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)butanenitrile typically involves the reaction of piperazine with a suitable butanenitrile derivative. One common method involves the nucleophilic substitution reaction between piperazine and 3-chlorobutanenitrile under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(Piperazin-1-yl)butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antitumor activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    3-(4-(Substituted)-piperazin-1-yl)cinnolines: Investigated for their antifungal and antitumor properties.

Uniqueness

3-(Piperazin-1-yl)butanenitrile is unique due to its specific structure, which combines the piperazine ring with a butanenitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

38405-84-4

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

3-piperazin-1-ylbutanenitrile

InChI

InChI=1S/C8H15N3/c1-8(2-3-9)11-6-4-10-5-7-11/h8,10H,2,4-7H2,1H3

InChI Key

OCQNQSVWYZCNDL-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)N1CCNCC1

Origin of Product

United States

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